molecular formula C22H22O10 B192197 Prunetrin CAS No. 154-36-9

Prunetrin

Cat. No.: B192197
CAS No.: 154-36-9
M. Wt: 446.4 g/mol
InChI Key: OFUWGCQDMVDLIR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Prunetrin, also known as Prunetin-4’-glucoside, is a glycosyloxyisoflavone derived from Prunus sp . It has been found to have significant bioactivities . The primary targets of this compound are cyclin proteins such as Cyclin B1, CDK1/CDC2, and CDC25c . These proteins play a crucial role in cell cycle regulation .

Mode of Action

This compound interacts with its targets in a dose-dependent manner . It arrests the cell cycle in the G2/M phase and decreases the expression of cyclin proteins . This interaction results in changes in cell viability and proliferation .

Biochemical Pathways

This compound affects the Akt/mTOR and p38-MAPK signaling pathways . It inhibits the Akt/mTOR pathway and activates the p38-MAPK pathway . These pathways are involved in cell cycle regulation and apoptosis .

Pharmacokinetics

It is generally known that these properties play a crucial role in drug discovery and chemical safety assessment . They determine the bioavailability of a compound and its potential to reach its target in the body .

Result of Action

The action of this compound leads to a decrease in cell viability and an arrest in the cell cycle . It promotes the strong cleavage of two important apoptotic hallmark proteins called PARP and caspase-3 . This indicates the induction of apoptosis, a form of programmed cell death .

Action Environment

Factors such as light, temperature, humidity, and atmospheric gases can influence the physio-morphological characteristics of plants and their production of active compounds .

Biochemical Analysis

Biochemical Properties

Prunetrin interacts with several biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to downregulate cell cycle proteins such as CDC25c, Cdk1/CDC2, and Cyclin B1 . This interaction leads to the arrest of the cell cycle in the G2/M phase .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In hepatocellular carcinoma cells, for example, this compound induces G2/M cell cycle arrest and apoptosis . It also exhibits selective cytotoxicity and inhibitory effects on cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It induces apoptosis by promoting the cleavage of PARP and caspase 3 . Additionally, it activates the MAPK pathway, as evidenced by elevated phospho p38 and phospho ERK expressions in cell lines . Furthermore, it inhibits the Akt/mTOR pathway in HepG2 and Huh7 cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed to induce G2/M phase arrest and apoptosis in a dose-dependent manner

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to activate the MAPK pathway and inhibit the Akt/mTOR pathway . These pathways play crucial roles in cell proliferation, growth, and survival.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prunetrin can be synthesized through the methylation of sophoricoside. The process involves the use of S-adenosyl-L-methionine as a methyl donor, catalyzed by O-methyltransferase . The reaction conditions typically require a controlled environment to ensure the proper transfer of the methyl group.

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as the aerial and subterranean parts of red clover. The extraction process includes solvent extraction followed by purification steps to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Prunetrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: this compound can undergo substitution reactions, particularly involving the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

Scientific Research Applications

Comparison with Similar Compounds

Prunetrin is similar to other flavonoids such as:

Uniqueness: this compound’s uniqueness lies in its specific glycosylation pattern, which may contribute to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

5-hydroxy-7-methoxy-3-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-12-6-14(24)17-15(7-12)30-9-13(18(17)25)10-2-4-11(5-3-10)31-22-21(28)20(27)19(26)16(8-23)32-22/h2-7,9,16,19-24,26-28H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUWGCQDMVDLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC=C(C2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prunitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

154-36-9
Record name Prunitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name Prunitrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034149
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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